molecular formula C16H19N3O2 B11368022 N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

Cat. No.: B11368022
M. Wt: 285.34 g/mol
InChI Key: SGEBHFCVYUFEMA-UHFFFAOYSA-N
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Description

N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-phenoxyacetamide: is a chemical compound with a molecular formula of C18H21N3O2 It is characterized by the presence of a cyclopentyl group attached to a pyrazole ring, which is further connected to a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-phenoxyacetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions, where the pyrazole ring is treated with cyclopentyl halides in the presence of a base.

    Formation of Phenoxyacetamide: The phenoxyacetamide moiety is synthesized by reacting phenol with chloroacetyl chloride to form phenoxyacetyl chloride, which is then reacted with the pyrazole derivative to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, converting it to pyrazoline derivatives.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-phenoxyacetamide has found applications in several scientific domains:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-phenoxyacetamide stands out due to its unique combination of a cyclopentyl group, pyrazole ring, and phenoxyacetamide moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-(2-cyclopentylpyrazol-3-yl)-2-phenoxyacetamide

InChI

InChI=1S/C16H19N3O2/c20-16(12-21-14-8-2-1-3-9-14)18-15-10-11-17-19(15)13-6-4-5-7-13/h1-3,8-11,13H,4-7,12H2,(H,18,20)

InChI Key

SGEBHFCVYUFEMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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